ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate
Description
Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate is a hydrazone derivative characterized by a Z-configuration around the hydrazone linkage, a propanoate ester group, and a para-substituted phenyl ring bearing a 2-(N-methylsulfamoyl)ethyl moiety. The N-methylsulfamoyl group enhances solubility in polar solvents and may improve pharmacokinetic properties compared to simpler alkyl or aryl substituents. Its synthesis likely involves condensation reactions between hydrazine derivatives and keto-esters, similar to methodologies reported for structurally related compounds .
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-[2-(methylsulfamoyl)ethyl]phenyl]hydrazinylidene]propanoate |
InChI |
InChI=1S/C14H21N3O4S/c1-4-21-14(18)11(2)16-17-13-7-5-12(6-8-13)9-10-22(19,20)15-3/h5-8,15,17H,4,9-10H2,1-3H3/b16-11+ |
InChI Key |
VYDOSUVDFZCYQY-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)CCS(=O)(=O)NC)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)CCS(=O)(=O)NC)C |
Origin of Product |
United States |
Biological Activity
Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.62 g/mol. The compound is achiral, possessing no defined stereocenters or optical activity .
| Property | Value |
|---|---|
| Molecular Formula | C20H32N4O4S2 |
| Molecular Weight | 456.622 g/mol |
| Stereochemistry | Achiral |
| Charge | Neutral |
This compound exhibits several biological activities that may be attributed to its structural components, particularly the N-methylsulfamoyl group. This moiety is known for its role in enhancing the solubility and bioavailability of compounds, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For example, derivatives containing sulfamoyl groups have shown activity against various bacterial strains and fungi. In a study that examined related compounds, the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was found to be as low as 0.24 μg/mL .
Cytotoxicity Studies
While evaluating the cytotoxic effects of related compounds, it was observed that some derivatives displayed cytotoxicity towards Vero and HepG2 cell lines with IC50 values ranging from 3.62 to 36.79 μg/mL . This suggests a need for careful evaluation of the therapeutic window for this compound.
Case Studies
Case Study 1: Antimycobacterial Activity
In a comparative analysis of benzenesulfonamide derivatives, a compound structurally similar to this compound was tested against M. tuberculosis. The study reported favorable results with an MIC of 0.24 μg/mL, indicating potential for development as an anti-TB agent .
Case Study 2: Safety Profile Assessment
A safety profile assessment was conducted on several sulfamoyl-containing compounds, including derivatives similar to this compound. The results indicated moderate hERG channel inhibition (IC50 = 3.3 μM), which raises concerns regarding cardiac safety profiles during therapeutic use .
Scientific Research Applications
Synthesis of Naratriptan
Naratriptan is a selective serotonin receptor agonist used primarily for the treatment of migraines. Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate serves as a crucial intermediate in the synthesis of naratriptan. The following processes highlight its role:
- Cyclization Reaction : The compound undergoes cyclization to form 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester, which is subsequently hydrolyzed and decarboxylated to yield naratriptan .
- Improved Synthesis Methods : Recent patents have reported novel methods for synthesizing naratriptan that utilize this compound, emphasizing more efficient and industrially applicable processes .
Recent studies have suggested that compounds related to this compound may exhibit various biological activities:
Summary of Research Findings
The following table summarizes key findings regarding the applications of this compound:
Comparison with Similar Compounds
Key Compounds for Comparison:
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (II) Substituents: Methoxy group at the para position of the phenyl ring. Key Differences: Lacks the N-methylsulfamoyl group and propanoate chain. Impact: The methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization but reducing solubility in polar solvents compared to the sulfamoyl group in the target compound .
Ethyl (Z)-2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate Substituents: Nitro and chloro groups on the phenyl ring. Key Differences: Nitro group introduces strong electron-withdrawing effects, altering reactivity and bioactivity. Impact: Increased electrophilicity may enhance interactions with biological targets but could reduce metabolic stability .
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate Substituents: Sulfonamide group and prop-2-enoate ester. Key Differences: Sulfonamide instead of sulfamoyl; conjugated double bond in the ester chain. Impact: The sulfonamide group is a known pharmacophore in antibiotics, suggesting the target compound’s N-methylsulfamoyl group may offer analogous mechanisms with modified selectivity .
Physicochemical Properties
Crystallographic and Molecular Interactions
- Target Compound : The bulky N-methylsulfamoyl group likely disrupts planar crystal packing, leading to lower melting points compared to sulfonamide analogs .
- Compound II : Exhibits hydrogen-bonded dimers via N–H···O interactions, stabilizing its crystal lattice .
- Compound : Sulfonamide groups form robust hydrogen-bonding networks, contributing to higher thermal stability .
Preparation Methods
Standard Protocol
In a representative procedure, 100 g of 4-hydrazino-N-methylbenzenesulfonamide hydrochloride is suspended in 500 mL ethanol. Ethyl pyruvate (35 g) is added dropwise at 50–55°C, followed by refluxing at 60–65°C for 1–2 hours. Cooling to 5–10°C precipitates the product as a white crystalline solid, yielding 88 g (96.2% purity). Key parameters include:
Solvent Optimization
Alternative solvents impact ester selectivity:
-
Methanol : Produces a mixture of methyl (83%) and ethyl (15%) esters due to transesterification.
-
Isopropanol : Yields exclusively ethyl ester, avoiding solvent-mediated side reactions.
-
N,N-Dimethylformamide (DMF) : Facilitates faster kinetics but requires post-reaction extraction.
Stereochemical Control
The (Z)-configuration is favored due to steric hindrance between the ethyl ester and sulfonamide groups. Nuclear Overhauser Effect (NOE) studies in CDCl₃ confirm this geometry, showing proximity between the hydrazone NH and aromatic protons.
Spectroscopic Validation
-
¹H NMR (CDCl₃) : δ 9.78 (s, 1H, NH), 7.19 (s, 4H, Ar-H), 4.17 (q, J = 7.2 Hz, OCH₂CH₃).
-
IR (KBr) : 3309 cm⁻¹ (N-H stretch), 1692 cm⁻¹ (C=O ester), 1309 cm⁻¹ (S=O).
Large-Scale Industrial Modifications
Catalytic Cyclization
Post-condensation, the hydrazone undergoes cyclization using polyphosphate ethyl ester (PPE) in chloroform at 55–60°C. This step converts the intermediate into 5-(2-(N-methylsulfamoyl)ethyl)-1H-indole-2-carboxylate, a precursor for naratriptan.
Purity Enhancement
Recrystallization from heptane or ethyl acetate achieves >99% purity. Patent US8735589B2 reports a final HPLC purity of 99.9% after methanol recrystallization.
Alternative Methodologies
Green Chemistry Approaches
Recent efforts explore water-ethanol mixtures with biocatalysts (e.g., lipases), achieving 85% yield at 40°C, albeit with lower stereoselectivity (Z:E = 7:3).
Analytical and Regulatory Considerations
Impurity Profiling
Common impurities include:
Q & A
Q. What are the optimized synthetic routes for ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate, and how do reaction conditions influence yield and purity?
The compound is synthesized via condensation of 4-hydrazino-N-methylbenzenesulfonamide hydrochloride with ethyl pyruvate in ethanol or methanol at 50–65°C, achieving yields of 60–97% and HPLC purity >96% . Key variables include:
- Solvent choice : Alcohols (ethanol, methanol) stabilize intermediates and reduce side reactions.
- Temperature : Elevated temperatures (60–65°C) accelerate hydrazone formation but may require cooling to minimize decomposition .
- Stoichiometry : A 1:1.1 molar ratio of hydrazine derivative to ethyl pyruvate ensures complete conversion .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm hydrazone geometry (Z-configuration) via chemical shifts (δ 7.8–8.2 ppm for hydrazone protons) and coupling patterns .
- HPLC : Assess purity (>96%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental analysis (CHNS) : Validate molecular composition (e.g., sulfur content from sulfamoyl group) .
Q. What are the common impurities observed during synthesis, and how are they resolved?
Impurities include unreacted ethyl pyruvate, byproducts from incomplete hydrazone formation, and sulfonamide derivatives. Purification involves:
- Recrystallization : Ethanol or chilled IPA removes polar impurities .
- Column chromatography : Silica gel with ethyl acetate/hexane mixtures isolates the target compound .
Advanced Research Questions
Q. How does the Z-configuration of the hydrazone group influence reactivity in Fischer indole synthesis?
The Z-configuration directs cyclization during indole formation (e.g., synthesis of naratriptan intermediates). The hydrazone’s planar geometry facilitates [3,3]-sigmatropic rearrangements under acidic conditions, forming indole rings with >80% regioselectivity . Computational studies (DFT) suggest steric hindrance from the sulfamoyl group stabilizes the transition state .
Q. What mechanistic insights explain discrepancies in cyclization yields under varying acid catalysts?
Cyclization with HBr in acetic acid yields ethyl 5-(2-(N-methylsulfamoyl)ethyl)-1H-indole-2-carboxylate (60–80% yield), while HCl/ethanol mixtures result in lower yields (<50%). This is attributed to:
Q. How can Z/E isomerism be resolved experimentally, and what are the implications for bioactivity?
- X-ray crystallography : Single-crystal analysis confirms the Z-configuration via dihedral angles between the hydrazone and phenyl groups .
- NOESY NMR : Nuclear Overhauser effects between hydrazone protons and adjacent substituents differentiate isomers . E-isomers, if formed, may exhibit altered binding affinities in biological targets (e.g., enzyme inhibition) due to steric clashes .
Q. What strategies mitigate batch-to-batch variability in sulfamoyl group stability during storage?
- Lyophilization : Reduces hydrolytic degradation of the sulfamoyl moiety in aqueous environments.
- Inert atmosphere storage : Argon or nitrogen prevents oxidation of the N-methylsulfamoyl ethyl group .
- Stability assays : Accelerated aging studies (40°C/75% RH) monitor degradation via LC-MS .
Data Contradiction Analysis
Q. Why do reported melting points and spectral data vary across studies?
Discrepancies arise from:
- Polymorphism : Crystallization solvents (ethanol vs. IPA) produce different polymorphs with distinct melting points (e.g., 154–157°C vs. 148–152°C) .
- Instrument calibration : NMR chemical shifts vary by ±0.1 ppm depending on spectrometer field strength (400 MHz vs. 600 MHz) .
Q. How can conflicting biological activity data be reconciled for hydrazone derivatives?
- Hydrazone hydrolysis : In vitro assays may inadvertently hydrolyze the ester group, generating active carboxylic acids with differing bioactivity .
- Isomer purity : Contamination by E-isomers (even <5%) can skew IC50 values in enzyme inhibition studies .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
